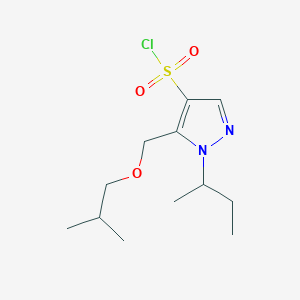![molecular formula C18H19N3O3 B2785841 4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097891-40-0](/img/structure/B2785841.png)
4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one is not yet fully understood. However, studies suggest that it may act by inhibiting specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects, such as anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one in lab experiments include its high purity and yield, as well as its potential applications in various fields of science. However, its limitations include its high cost and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its use as a diagnostic tool for imaging brain tumors. Additionally, studies could focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields of science.
Synthesemethoden
The synthesis of 4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one involves the reaction of 4-methylphenol, pyridine-3-carboxaldehyde, and 1-(2-hydroxyethyl)piperazine in the presence of acetic anhydride and triethylamine. This method yields the desired compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has also been studied for its use as a diagnostic tool for imaging brain tumors.
Eigenschaften
IUPAC Name |
4-[2-(4-methylphenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-4-6-16(7-5-14)24-13-18(23)20-9-10-21(17(22)12-20)15-3-2-8-19-11-15/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOAUIKWJZBKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B2785759.png)


![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2785766.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)
![2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride](/img/structure/B2785773.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2785777.png)
